molecular formula C23H19N3O2 B2943883 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 900284-70-0

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No. B2943883
CAS RN: 900284-70-0
M. Wt: 369.424
InChI Key: MFOLFNOAAAKJMQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol, also known as BPP-5a, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2012 by a research team led by Professor Kuo-Hsiung Lee at the University of Texas at Austin. BPP-5a has been found to exhibit significant anticancer activity in various cancer cell lines, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Methodologies and Novel Compounds

The development of novel N-heteroaryl-arylmethyl phenols, including compounds related to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol, through a simple three-component, one-pot method, showcases the compound's role in the synthesis of natural products. This method, which operates without any acid catalysts and under solvent-free conditions, highlights the efficient and straightforward production of these compounds, potentially opening avenues for their use in various chemical and pharmaceutical applications (Shushizadeh & Azizyan, 2014).

Biological Activities and Pharmaceutical Applications

Several studies have identified the biological activities of compounds structurally related to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol. For instance, Pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors and exhibited significant activity levels. These findings suggest the potential therapeutic applications of these compounds in treating conditions related to enzyme dysregulation, such as diabetic complications (La Motta et al., 2007).

Catalytic Activity and Chemical Reactions

The role of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol derivatives in catalyzing chemical reactions has been explored in various studies. For example, the synthesis of Pyrido[2,3-d]pyrimidines through condensation reactions highlights the compound's utility in producing pharmacologically relevant structures, indicating its potential as a versatile reagent in organic synthesis and drug discovery processes (Harutyunyan et al., 2015).

properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLFNOAAAKJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327924
Record name 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol

CAS RN

900284-70-0
Record name 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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